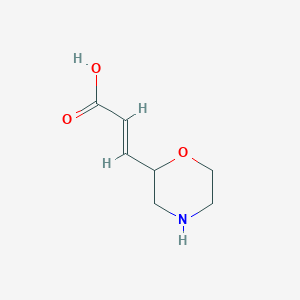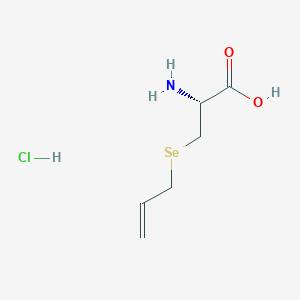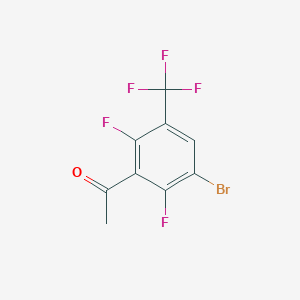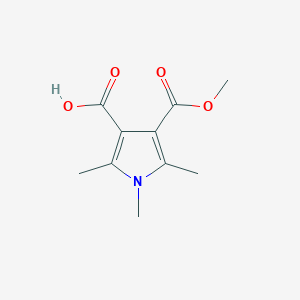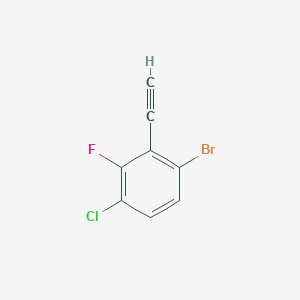
6-Bromo-3-chloro-2-fluorophenylacetylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-chloro-2-fluorophenylacetylene is an organic compound with the molecular formula C8H3BrClF. It is a derivative of phenylacetylene, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenylacetylene typically involves multi-step organic reactions. One common method is the halogenation of phenylacetylene derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylacetylenes can be formed.
Coupling Products: Biaryl or diarylacetylene compounds are common products of coupling reactions.
Applications De Recherche Scientifique
6-Bromo-3-chloro-2-fluorophenylacetylene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-chloro-2-fluorophenylacetylene in chemical reactions involves the activation of the phenyl ring and the ethynyl group. The halogen atoms influence the electronic properties of the molecule, making it reactive towards nucleophiles and catalysts. The molecular targets and pathways depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
- 6-Bromo-3-chloro-2-fluorobenzene
- 6-Bromo-3-chloro-2-fluorophenol
- 6-Bromo-3-chloro-2-fluorobenzyl bromide
Uniqueness: 6-Bromo-3-chloro-2-fluorophenylacetylene is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the formation of carbon-carbon triple bonds is desired .
Propriétés
Formule moléculaire |
C8H3BrClF |
|---|---|
Poids moléculaire |
233.46 g/mol |
Nom IUPAC |
1-bromo-4-chloro-2-ethynyl-3-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h1,3-4H |
Clé InChI |
YSYFZLWXHROLAH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=C1F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
![(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid](/img/structure/B12858309.png)
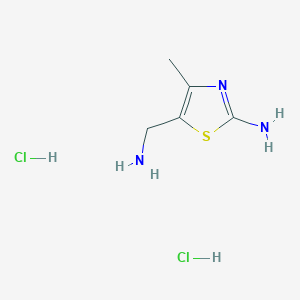
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
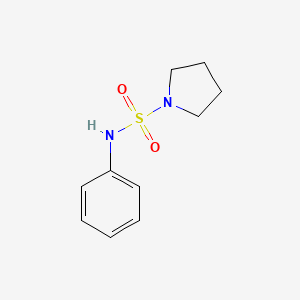

![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)
